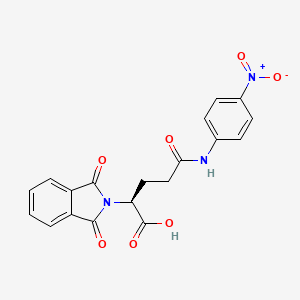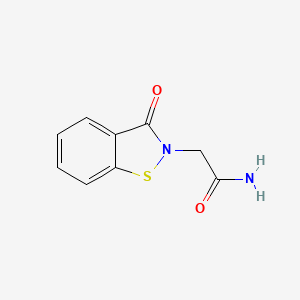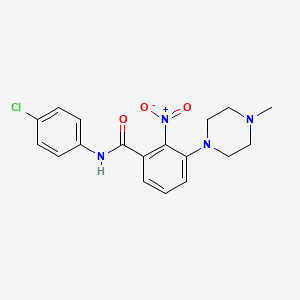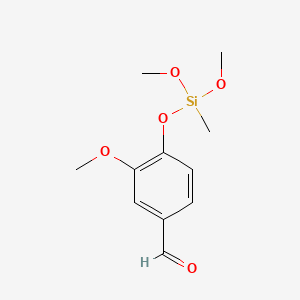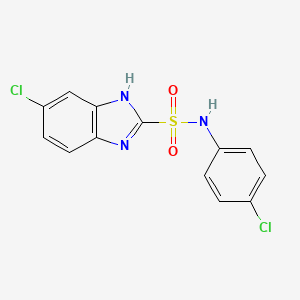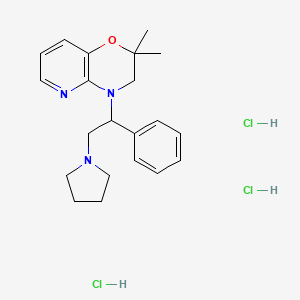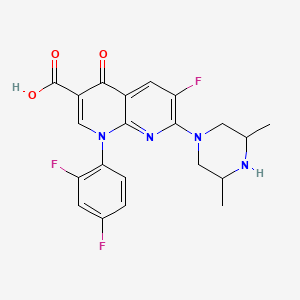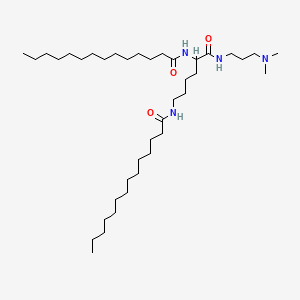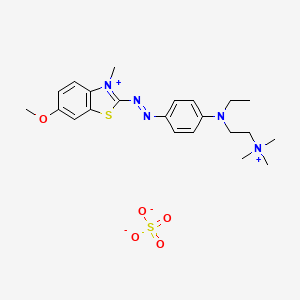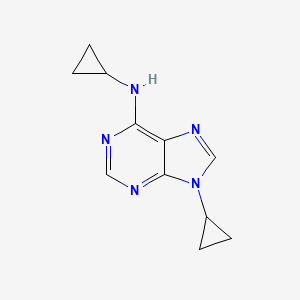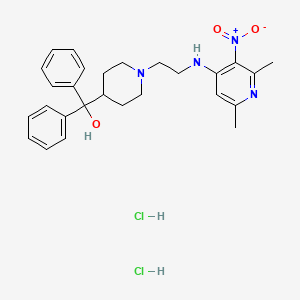
(3S)-3-Hydroxy-2-octanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Hydroxy-2-octanone is an organic compound with the molecular formula C8H16O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is part of the hydroxy ketone family, characterized by the presence of both hydroxyl (-OH) and ketone (C=O) functional groups. It is used in various scientific research fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Hydroxy-2-octanone can be achieved through several methods. One common approach involves the diastereoselective aldol condensation using a chiral oxazolidinone auxiliary. This method typically involves the reaction of a chiral oxazolidinone with a suitable aldehyde or ketone under controlled conditions to produce the desired hydroxy ketone .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts, such as carbonyl reductase enzymes, to catalyze the asymmetric reduction of precursor compounds. This method is environmentally friendly and can be easily scaled up for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Hydroxy-2-octanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are often used in substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces secondary alcohols.
Substitution: Produces various substituted hydroxy ketones.
Aplicaciones Científicas De Investigación
(3S)-3-Hydroxy-2-octanone has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of fine chemicals and as a flavoring agent in the food industry
Mecanismo De Acción
The mechanism of action of (3S)-3-Hydroxy-2-octanone involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone functional groups allow it to participate in various biochemical reactions, including enzyme-catalyzed processes. These interactions can lead to the formation of new compounds with distinct biological activities .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S)-3-Hydroxy-2-methylpropanoic acid: Another hydroxy ketone with similar functional groups but different structural arrangement.
(2S,3S)-2-Chloro-3-hydroxy ester: A compound with similar hydroxyl and ketone groups but with an additional chlorine atom.
Uniqueness
(3S)-3-Hydroxy-2-octanone is unique due to its specific chiral configuration and the presence of both hydroxyl and ketone functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research fields .
Propiedades
Número CAS |
86838-20-2 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
(3S)-3-hydroxyoctan-2-one |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-6-8(10)7(2)9/h8,10H,3-6H2,1-2H3/t8-/m0/s1 |
Clave InChI |
QWEHQNZGVUHHME-QMMMGPOBSA-N |
SMILES isomérico |
CCCCC[C@@H](C(=O)C)O |
SMILES canónico |
CCCCCC(C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


